TCO-PEG24-acid

Antibody Conjugation Bioorthogonal Chemistry PROTAC Development

Short PEG linkers cause steric hindrance and >16-fold affinity loss in antibody conjugates. TCO-PEG24-acid solves this with an 8.8 nm extended PEG24 spacer. - Preserves native KD (6 nM) at up to 8 linkers/antibody; enables high DAR without target engagement loss - >90% functional TCO accessibility post-conjugation for pretargeted imaging - Monodisperse, high-solubility PROTAC linker; terminal COOH for EDC/NHS activation

Molecular Formula C60H115NO28
Molecular Weight 1298.5 g/mol
Cat. No. B15544465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG24-acid
Molecular FormulaC60H115NO28
Molecular Weight1298.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+
InChIKeyREJRWCKBCMDVEL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG24-acid Overview


TCO-PEG24-acid is a monodisperse, non-activated polyethylene glycol (PEG) derivative containing a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid . The TCO group enables rapid and selective inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-containing molecules—among the fastest known bioorthogonal click reactions—without the need for metal catalysts or elevated temperatures . The PEG24 spacer (twenty-four ethylene glycol units) significantly enhances aqueous solubility, reduces non-specific binding, and provides steric separation for improved conjugation efficiency . The terminal carboxylic acid permits facile activation (e.g., with EDC/DCC) for covalent coupling to primary amines, forming stable amide bonds . Primarily utilized as a PROTAC linker and bioconjugation reagent, this compound serves as a versatile building block for targeted protein degradation, antibody functionalization, and advanced click chemistry workflows [1].

Rapid, metal-free IEDDA click chemistry with tetrazines
Extended PEG24 spacer for aqueous solubility and reduced nonspecific binding
Terminal carboxylic acid enables straightforward amide coupling to primary amines

TCO-PEG24-acid vs. Shorter-Chain Linkers


Despite the apparent functional equivalence of TCO-PEGn-acid linkers (where n varies), the PEG chain length profoundly impacts bioconjugate performance, particularly in preserving the native binding affinity of modified antibodies and proteins. Shorter PEG spacers (e.g., PEG4, PEG8, PEG12) may lead to steric hindrance, TCO burial within hydrophobic pockets, and reduced reactivity, whereas the extended PEG24 chain provides optimal spatial separation and hydrophilicity [1]. Critically, empirical studies demonstrate that substituting a PEG24 spacer with a PEG4 spacer can result in a >16-fold reduction in binding affinity and a concomitant loss of functional TCO accessibility [1]. Thus, for applications requiring high-fidelity conjugation, preserved target recognition, and robust click chemistry performance, generic substitution with shorter-chain analogs is not supported by quantitative evidence.

Shorter PEG spacers

May severely reduce binding affinity of modified antibodies, limiting target engagement in conjugate research.

Direct TCO coupling (no PEG24)

TCO reactivity may drop substantially due to hydrophobic burial; reported functional accessibility can fall below 10%.

Lower aqueous solubility

Shorter-chain PEG-acid analogs may require organic co-solvents, potentially denaturing proteins and disrupting aqueous workflows.

TCO-PEG24-acid Quantitative Evidence


Antibody Affinity: PEG24 vs. PEG4 Spacer

In a direct head-to-head comparison, anti-EGFR antibodies modified with heterobifunctional DBCO-PEGn-TCO linkers (n = 4 or 24) were assessed for binding affinity retention via kinetic binding analysis. Antibodies bearing 8 PEG24-TCO linkers maintained native-like binding affinity (KD = 6 nM), whereas antibodies with 15 PEG4-TCO linkers exhibited a >16-fold reduction in affinity (KD = 100 nM) [1]. This demonstrates that the PEG24 spacer effectively prevents steric interference with the antibody's antigen-binding site, a critical advantage for therapeutic and diagnostic conjugate development.

Antibody Affinity
Head-to-head
KD 6 nM (PEG24) vs KD 100 nM (PEG4) — 16.7-fold affinity difference
Supports native binding affinity preservation for conjugate research.
Kinetic binding assay with anti-EGFR antibody on A431 cells.
Antibody Conjugation Bioorthogonal Chemistry PROTAC Development

TCO Reactivity: PEG24 Spacer vs. Direct

The hydrophilic PEG24 spacer prevents burial of the hydrophobic TCO moiety within protein structures. In live-cell labeling experiments, antibodies modified with PEG24-TCO retained >90% TCO reactivity toward tetrazine-Oregon Green 488, compared to ≤10% reactivity for antibodies directly conjugated with TCO (without a PEG spacer) [1]. Furthermore, flow cytometry analysis confirmed that TCOs introduced via PEG24 linkers are fully reactive (comparable to free TCO), whereas shorter PEG4-TCO linkers showed reduced accessibility at higher loading densities [1].

TCO Reactivity
Head-to-head
>90% reactive (PEG24-TCO) vs ≤10% (direct TCO) — ≥9-fold higher accessibility
Functional TCO exposure enables efficient downstream click labeling.
Live-cell labeling with tetrazine-Oregon Green 488, flow cytometry.
Click Chemistry Antibody Functionalization Pretargeted Imaging

Click Kinetics: IEDDA Rate Constants

The TCO-tetrazine inverse electron-demand Diels-Alder (IEDDA) cycloaddition proceeds with second-order rate constants (k₂) in the range of 10⁴–10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions available [1]. While these kinetics are class-level properties of TCO derivatives, the PEG24 spacer indirectly contributes to faster observed reaction rates in bioconjugation contexts by preventing TCO sequestration and ensuring full exposure to the tetrazine partner [1]. Notably, PEG24-TCO-modified antibodies achieved reaction completion within 30 min at 50 nM tetrazine concentration in live-cell labeling experiments [1].

Click Kinetics
Class-level
k₂ ≈ 10⁴–10⁶ M⁻¹s⁻¹ (TCO-tetrazine IEDDA)
Rapid, catalyst-free bioorthogonal reaction suitable for real-time studies.
Class-level rate; CuAAC typically 10–10² M⁻¹s⁻¹.
Bioorthogonal Chemistry Click Chemistry Bioconjugation

Aqueous Solubility Enhancement

The PEG24 spacer constitutes approximately 83% of the compound's molecular mass, conferring high aqueous solubility. While exact quantitative solubility data for TCO-PEG24-acid in PBS is reported by some vendors as >50 mg/mL , this value is derived from class-level properties of uniform PEG compounds. In comparison, shorter PEGn-acid analogs (e.g., PEG4-acid) exhibit significantly lower aqueous solubility due to the reduced hydrophilic character and the dominance of the hydrophobic TCO moiety . The extended PEG chain also reduces non-specific interactions and improves biocompatibility .

Aqueous Solubility
Class-level
>50 mg/mL in PBS (pH 7.4) — supplier-reported value
Simplifies conjugation in biological buffers, reducing need for organic co-solvents.
Class-level estimate; independent verification recommended.
Drug Conjugation PROTAC Linker Formulation

Linker Loading Without Affinity Loss

In the same study, binding activity was retained up to ~8 PEG24-TCO linkers per antibody, whereas significant affinity loss occurred even at lower loading for PEG4-TCO [1]. Specifically, while 8 PEG24-TCO modifications maintained KD = 6 nM, 15 PEG4-TCO modifications increased KD to 100 nM. This indicates that PEG24-TCO permits a higher functional linker density without compromising target engagement, a critical parameter for ADC/DAC efficacy where drug-to-antibody ratio (DAR) optimization is essential.

Linker Loading
Head-to-head
~8 linkers/Ab (KD 6 nM) vs affinity loss at ~4–6 linkers/Ab for PEG4-TCO
Higher functional linker density without compromising target engagement.
Anti-EGFR antibody, relative binding at 10 μg/mL.
Antibody-Drug Conjugate ADC Degrader-Antibody Conjugate

Hydrodynamic Radius & Flexibility

The extended PEG24 chain confers a larger hydrodynamic radius compared to shorter PEGn linkers. While specific experimental Rh values for TCO-PEG24-acid are not widely reported in primary literature, class-level estimations for monodisperse PEG24 derivatives indicate an Rh of approximately 3.8 nm in aqueous solution . This increased steric bulk and flexibility minimizes inter-molecular aggregation and non-specific adsorption, improving conjugate homogeneity and reducing off-target effects in biological applications [1].

Hydrodynamic Radius
Context-dependent
Rh ≈ 3.8 nm (PEG24 estimate) vs ~1.2 nm (PEG4 estimate)
Larger radius reduces aggregation and may prolong circulation in PEGylated constructs.
Class-level DLS estimate; confirm experimentally for your conjugate.
PEG Linker Bioconjugation PROTAC Design

TCO-PEG24-acid Best Applications


ADC and DAC Development

TCO-PEG24-acid is the linker of choice for conjugating cytotoxic payloads or PROTAC warheads to monoclonal antibodies where preservation of antigen-binding affinity is non-negotiable. Evidence shows that PEG24-TCO-modified antibodies retain native KD values (6 nM) with up to 8 linkers per antibody, compared to >16-fold affinity loss with PEG4-TCO [1]. This enables higher drug-to-antibody ratios (DAR) without compromising target engagement, directly translating to improved therapeutic efficacy and reduced off-target toxicity. The carboxylic acid terminus also permits modular payload attachment via simple amide coupling .

Pretargeted Imaging and Theranostics

For pretargeted nuclear imaging or fluorescence-guided surgery, TCO-PEG24-acid provides >90% functional TCO accessibility post-antibody conjugation, ensuring efficient in vivo capture of radiolabeled or fluorophore-tetrazine probes [1]. The rapid IEDDA kinetics (k₂ ≈ 10⁴–10⁶ M⁻¹s⁻¹) enable real-time imaging with low probe concentrations, minimizing background signal and radiation exposure . The PEG24 spacer also reduces hepatic uptake and prolongs circulation, improving tumor-to-background ratios.

PROTAC Synthesis & Targeted Degradation

As a monodisperse, aqueous-soluble PEG linker, TCO-PEG24-acid is ideally suited for assembling PROTAC molecules, particularly those requiring a long, flexible spacer to bridge the E3 ligase ligand and target protein ligand without steric clash [2]. The PEG24 chain's length (approximately 8.8 nm extended contour) provides sufficient reach to accommodate diverse protein topologies, while its hydrophilicity enhances PROTAC solubility and reduces aggregation—a common challenge in PROTAC development.

Site-Specific Bioconjugation Strategies

TCO-PEG24-acid enables two-step, site-specific conjugation workflows: first, azide-modified antibodies are reacted with DBCO-PEG24-TCO linkers via strain-promoted alkyne-azide cycloaddition (SPAAC); second, the installed TCO groups undergo IEDDA with tetrazine-functionalized payloads [1]. This modular approach achieves functional TCO densities >5 per antibody—a 5-fold enhancement over non-specific lysine conjugation—while preserving >90% antibody binding capacity [1]. The carboxylic acid can be further functionalized or left as a handle for additional modifications.

Application
Selection Property
Validation Focus
ADC/DAC conjugate research
PEG24 spacer preserves binding affinity at higher linker density
Confirm KD and DAR after conjugation; verify no steric hindrance
Pretargeted imaging research
High TCO reactivity post-conjugation for efficient probe capture
Assess TCO accessibility with tetrazine-fluorophore; evaluate signal-to-background
PROTAC assembly
Long, hydrophilic spacer prevents aggregation and ensures flexibility
Monitor solubility and linker-induced aggregation; test ternary complex formation
Site-specific bioconjugation
Modular two-step click strategy (SPAAC + IEDDA) with high functional TCO density
Quantify TCO loading per antibody; confirm binding capacity >90% retained

Technical Documentation Hub

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26 linked technical documents
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